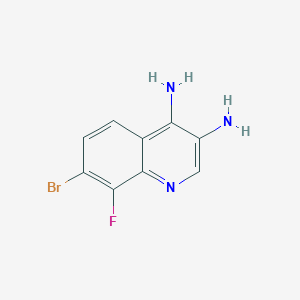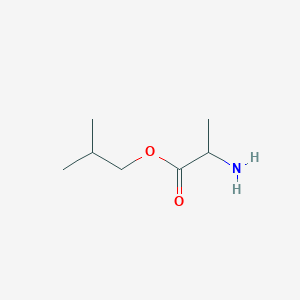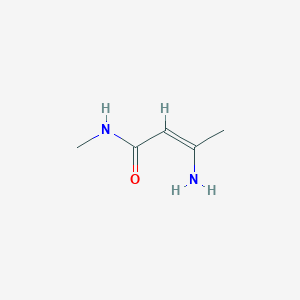![molecular formula C11H17Cl B13205405 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Chloromethyl)cyclopropyl]bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves the chloromethylation of cyclopropyl derivatives followed by a series of cycloaddition reactions. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling the temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methylene chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other members of the norbornane family, such as:
Norbornane: A simpler bicyclic compound.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a similar structure.
Uniqueness
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane is unique due to its chloromethyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H17Cl |
|---|---|
Peso molecular |
184.70 g/mol |
Nombre IUPAC |
2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2 |
Clave InChI |
KMOPXHBLXJUOBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C3(CC3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


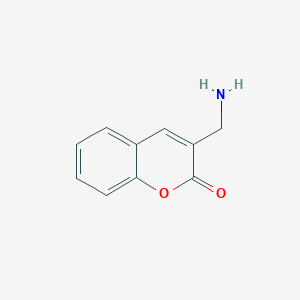
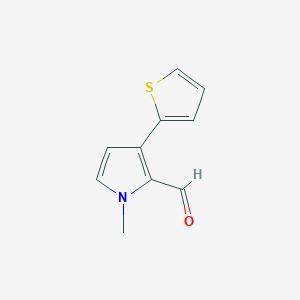
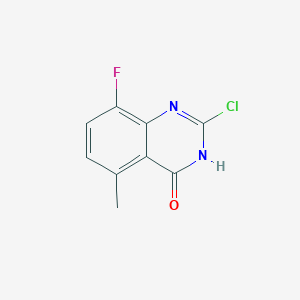

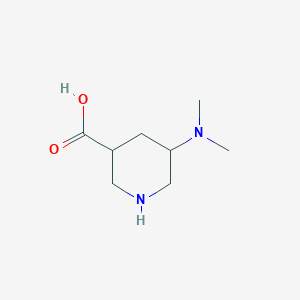

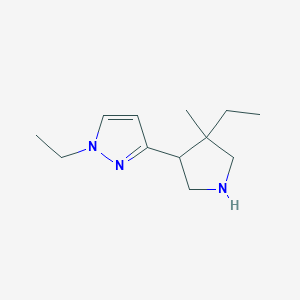
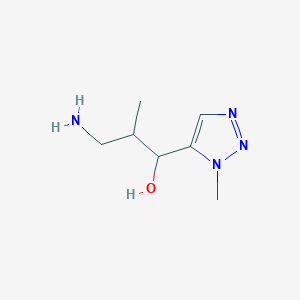

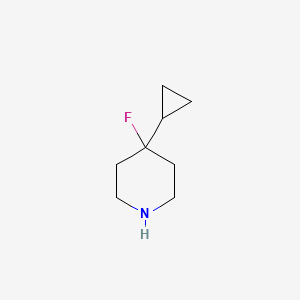
amine](/img/structure/B13205387.png)
